(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione
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Overview
Description
Odoratin is an undecanortriterpenoid compound isolated from the heartwood of Cedrela odorata L., a species belonging to the Meliaceae family . This compound is known for its unique fused-tricyclic skeleton, which has been established through Nuclear Magnetic Resonance (NMR) experiments and mass-spectral fragmentation patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of odoratin involves the extraction of the heartwood of Cedrela odorata using solvents such as benzene . The extracted material is then subjected to chromatographic techniques to isolate odoratin. The synthetic routes for odoratin are not extensively described in the literature, indicating that it is primarily obtained through natural extraction methods .
Industrial Production Methods: The extraction process involves percolation with benzene followed by chromatographic separation .
Chemical Reactions Analysis
Types of Reactions: Odoratin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving odoratin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired modifications.
Major Products Formed: The major products formed from the reactions of odoratin include various oxidized and reduced derivatives.
Scientific Research Applications
Odoratin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique structural features and potential as a lead compound for synthesizing new derivatives . In biology, odoratin is investigated for its insecticidal and antifeedant properties, making it a potential candidate for pest control . In medicine, it shows promise in antimalarial and antitripanocidal activities, although further research is needed to fully understand its therapeutic potential . Industrially, odoratin is explored for its potential use in developing new agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of odoratin is not entirely clear, but it is believed to involve interactions with specific molecular targets and pathways . The oxygenated function at C-23 is thought to play a crucial role in its biological activity . Further studies are needed to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Odoratin is compared with other similar compounds, such as limonoids and triterpenoids, which are also derived from the Meliaceae family . Similar compounds include 7-deacetoxy-7-oxogedunin and mexicanolide . Odoratin is unique due to its fused-tricyclic skeleton and specific biological activities . The comparison highlights its potential as a lead compound for developing new derivatives with enhanced biological activities.
Properties
CAS No. |
10245-15-5 |
---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4R,4aR,6aS,7R,10aR)-4-(furan-3-yl)-4a,7-dimethyl-4,5,6,6a,7,9,10,10a-octahydrobenzo[f]isochromene-2,8-dione |
InChI |
InChI=1S/C19H22O4/c1-11-13-5-7-19(2)15(14(13)3-4-16(11)20)9-17(21)23-18(19)12-6-8-22-10-12/h6,8-11,13-14,18H,3-5,7H2,1-2H3/t11-,13-,14-,18+,19-/m1/s1 |
InChI Key |
ZVOSNTPXWLRWJG-LSMRDDNUSA-N |
SMILES |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
Isomeric SMILES |
C[C@@H]1[C@H]2CC[C@]3([C@@H](OC(=O)C=C3[C@@H]2CCC1=O)C4=COC=C4)C |
Canonical SMILES |
CC1C2CCC3(C(OC(=O)C=C3C2CCC1=O)C4=COC=C4)C |
Origin of Product |
United States |
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